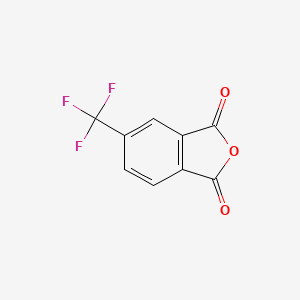
5-(Trifluorometil)isobenzofurano-1,3-diona
Descripción general
Descripción
5-(Trifluoromethyl)isobenzofuran-1,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isobenzofuran-1,3-dione core
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)isobenzofuran-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isobenzofuran-1,3-dione typically involves the trifluoromethylation of isobenzofuran-1,3-dione. This can be achieved through various methods, including:
Electrophilic trifluoromethylation: Using reagents such as trifluoromethyl sulfone or trifluoromethanesulfonyl chloride.
Nucleophilic trifluoromethylation: Employing reagents like sodium trifluoromethanesulfinate.
Radical trifluoromethylation: Utilizing radical initiators to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of 5-(Trifluoromethyl)isobenzofuran-1,3-dione may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding carboxylic acid derivatives.
Reduction: Reducing the compound to form its corresponding alcohols or amines.
Substitution: Replacing the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Trifluoromethyl-substituted alcohols or amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism by which 5-(Trifluoromethyl)isobenzofuran-1,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and binding affinity, making it a valuable component in medicinal chemistry.
Comparación Con Compuestos Similares
5-(Trifluoromethyl)isobenzofuran-1,3-dione is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Trifluoromethylpyridine: Known for its use in pest control and pharmaceuticals.
Trifluoromethyluracil: Used in biochemical research and drug development.
These compounds share the trifluoromethyl group but differ in their core structures and applications, highlighting the versatility and importance of trifluoromethylated compounds in various fields.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAAHMXNWDUFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507903 | |
| Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26238-14-2 | |
| Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
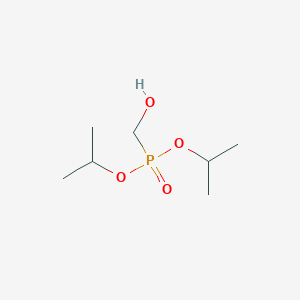

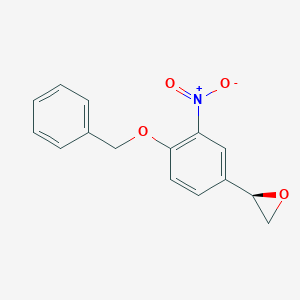
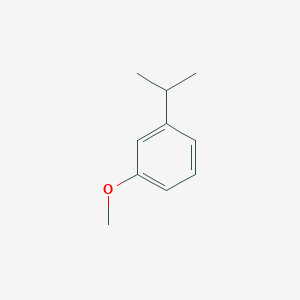

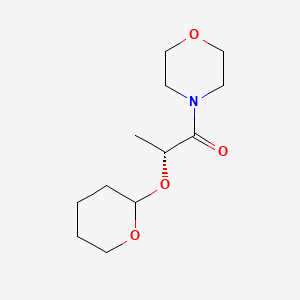
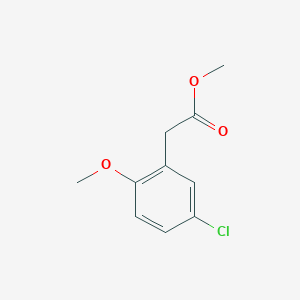
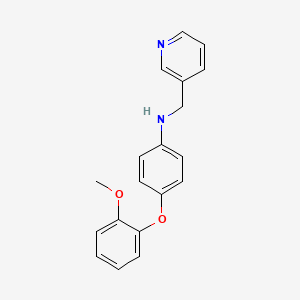
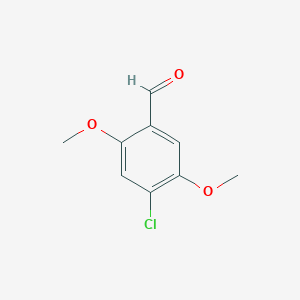

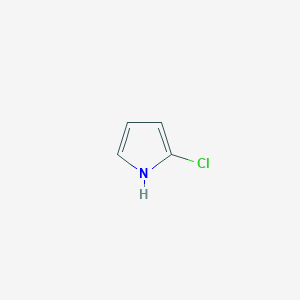
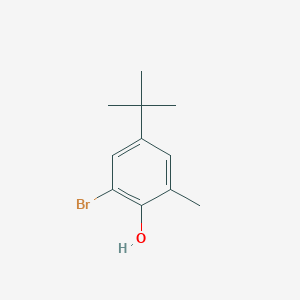

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)
